1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of multiple nitrogen atoms within its structure suggests that it may interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The primary target of this compound is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the outside of the cell to its nucleus.
Mode of Action
The compound interacts with its target, the serine/threonine-protein kinase B-raf, by binding to it. This interaction can lead to changes in the protein’s activity, potentially influencing cell growth and division . .
Biochemical Pathways
The downstream effects of these changes could include alterations in cell proliferation and potentially the development of certain diseases .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its influence on cell growth and division, given its target . .
Biochemical Analysis
Biochemical Properties
It is known that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone at different dosages in animal models have not been reported
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step reactions that include cycloaddition, condensation, and substitution reactions. One common synthetic route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine to form the triazolopyridazinone core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern. Reaction conditions often involve the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic uses.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar triazolopyridazinone core and have been studied for their pharmacological properties.
Substituted Imidazoles: These heterocycles are also key components in many functional molecules and have similar applications in medicinal chemistry.
Uniqueness
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is unique due to its specific combination of heterocyclic structures and functional groups. This gives it distinct chemical and biological properties that differentiate it from other similar compounds. Its potential for diverse pharmacological applications makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-9-2-1-3-10-22)12-25-15-7-6-14-19-20-17(23(14)21-15)13-5-4-8-18-11-13/h4-8,11H,1-3,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLCHLILDCTRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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